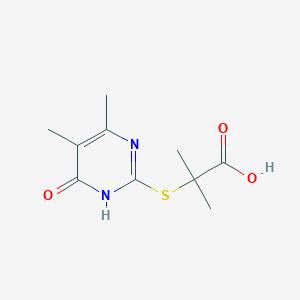![molecular formula C10H9BrN2O2 B1417885 Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1171424-92-2](/img/structure/B1417885.png)
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H . The molecular weight is 247.52 . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that has been the subject of various studies focusing on its synthesis and potential biological activities. One of the key areas of interest has been its role in the preparation of compounds with anti-inflammatory properties. For example, Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including derivatives of the compound , which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Chemical Reactions and Derivatives
The compound also plays a role in various chemical reactions and the formation of derivatives. For instance, Yutilov et al. (2005) explored the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, providing insights into the pathways and products of these reactions (Yutilov et al., 2005). Additionally, Chen et al. (2011) synthesized ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives and evaluated their anti‐hepatitis B virus (HBV) activity, showing the potential of these derivatives in antiviral research (Chen et al., 2011).
Novel Synthetic Methods
Research has also been conducted on novel synthetic methods involving this compound. For example, Bäuerlein et al. (2009) reported a new method for the synthesis of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a derivative of this compound, using a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).
Antimicrobial and Antiprotozoal Potential
The antimicrobial and antiprotozoal potential of derivatives of this compound has also been explored. Althagafi and Abdel‐Latif (2021) synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems and evaluated their antibacterial potency, highlighting the relevance of these derivatives in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021). Additionally, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, further illustrating the broad scope of biological activities associated with these compounds (Ismail et al., 2004).
Safety and Hazards
“Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate” is classified as non-combustible solids . It has hazard statements H315, H319, and H335 . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mecanismo De Acción
Target of Action
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Result of Action
Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Análisis Bioquímico
Biochemical Properties
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been found to interact with certain protein kinases, influencing their phosphorylation activity and thereby affecting various signaling pathways .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound has been shown to modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes, such as cytochrome P450 and protein kinases, leading to changes in their catalytic activity . Additionally, this compound has been found to inhibit the activity of certain transcription factors, resulting in altered gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in acute cellular responses, such as apoptosis and altered signaling pathways . Long-term exposure, on the other hand, may lead to more sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can further interact with other biomolecules . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is actively transported across cell membranes and can accumulate in certain tissues, such as the liver and kidneys . This distribution pattern is crucial for understanding the compound’s pharmacokinetics and potential sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these specific compartments . The subcellular distribution of this compound is essential for its interactions with various biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZRFNEABRZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656838 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171424-92-2 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


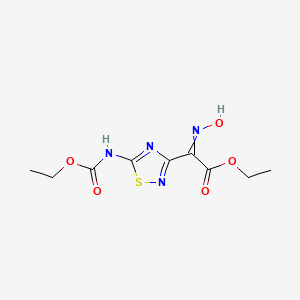


![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)
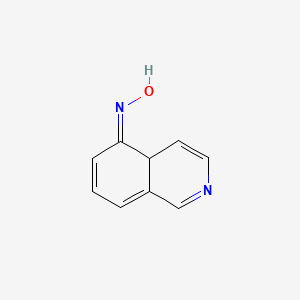

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)
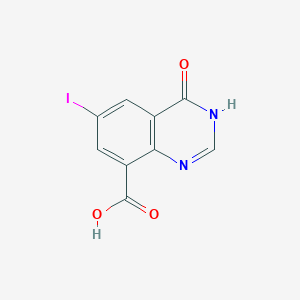
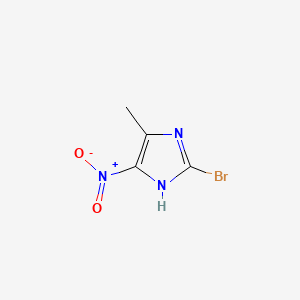
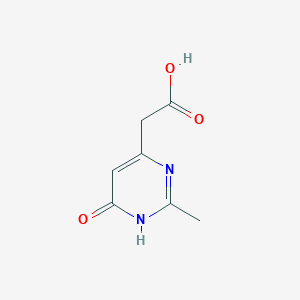
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)

![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)
